![molecular formula C25H27N3O2 B3911680 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate
Overview
Description
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate, also known as NAPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAPPA is a derivative of the naturally occurring neuropeptide, substance P, and has been shown to have a high affinity for the neurokinin-1 (NK1) receptor.
Scientific Research Applications
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to inhibit the growth and proliferation of cancer cells by blocking the NK1 receptor, which is overexpressed in many types of cancer. In addition, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has also been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord.
Mechanism of Action
The mechanism of action of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate involves its high affinity for the NK1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain perception, inflammation, and cancer cell growth. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate binds to the NK1 receptor and blocks its activation by substance P, which is a neuropeptide that is involved in pain perception and inflammation. By blocking the NK1 receptor, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate inhibits the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate in lab experiments is its high affinity for the NK1 receptor, which allows for precise targeting of this receptor. In addition, 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate is a synthetic compound, which allows for greater control over its properties and characteristics. However, one limitation of using 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are many future directions for research on 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate, including its potential therapeutic applications in cancer, inflammation, and pain. In addition, future research may focus on optimizing the synthesis method of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate to improve its properties and characteristics. Furthermore, research may focus on developing new derivatives of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate with improved therapeutic properties and reduced toxicity. Overall, the potential therapeutic applications of 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate make it an exciting area of research for the future.
properties
IUPAC Name |
[4-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-19(21-10-12-24(13-11-21)30-20(2)29)26-28-16-14-27(15-17-28)18-23-8-5-7-22-6-3-4-9-25(22)23/h3-13H,14-18H2,1-2H3/b26-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJDOAOXHRJGQU-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(1E)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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